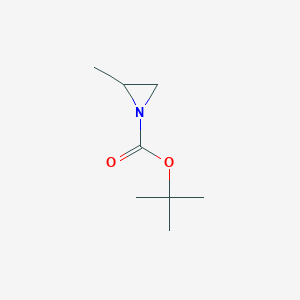
1,2,3-Benzotriazin-4-yl methyl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Benzotriazin-4-yl methyl sulfide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a sulfide derivative of benzotriazine, which is a heterocyclic compound that contains nitrogen atoms in its ring structure. The synthesis of 1,2,3-Benzotriazin-4-yl methyl sulfide involves the reaction of benzotriazine with a methylating agent, resulting in the introduction of a methyl group into the compound.
Aplicaciones Científicas De Investigación
1,2,3-Benzotriazin-4-yl methyl sulfide has potential applications in scientific research due to its ability to act as a nucleophile and form covalent bonds with proteins. This property has led to its use as a chemical probe for the identification and characterization of protein targets. Additionally, 1,2,3-Benzotriazin-4-yl methyl sulfide has been used in the development of fluorescent probes for the detection of reactive oxygen species and other biological molecules.
Mecanismo De Acción
The mechanism of action of 1,2,3-Benzotriazin-4-yl methyl sulfide involves the formation of covalent bonds with proteins through the nucleophilic attack of the sulfur atom on the protein's electrophilic groups. This can lead to the inhibition or activation of the protein's function. Additionally, 1,2,3-Benzotriazin-4-yl methyl sulfide can undergo oxidation to form a sulfoxide or sulfone, which can also react with proteins.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1,2,3-Benzotriazin-4-yl methyl sulfide depend on the specific protein targets that it interacts with. However, studies have shown that this compound can induce apoptosis in cancer cells by targeting the apoptosis regulator Bcl-2. Additionally, 1,2,3-Benzotriazin-4-yl methyl sulfide has been shown to inhibit the activity of the proteasome, which is involved in the degradation of proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,2,3-Benzotriazin-4-yl methyl sulfide in lab experiments is its ability to form covalent bonds with proteins, which allows for the identification and characterization of protein targets. Additionally, this compound can be used in the development of fluorescent probes for the detection of biological molecules. However, one limitation of using 1,2,3-Benzotriazin-4-yl methyl sulfide is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 1,2,3-Benzotriazin-4-yl methyl sulfide in scientific research. One direction is the development of more specific and selective probes for the identification and characterization of protein targets. Additionally, this compound could be used in the development of therapeutics for the treatment of cancer and other diseases. Further studies are also needed to fully understand the mechanism of action and potential toxicity of 1,2,3-Benzotriazin-4-yl methyl sulfide.
Métodos De Síntesis
The synthesis of 1,2,3-Benzotriazin-4-yl methyl sulfide involves the reaction of benzotriazine with a methylating agent such as dimethyl sulfate or methyl iodide. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The product is then purified using techniques such as recrystallization or chromatography. The yield of this reaction is typically around 50-70%.
Propiedades
Número CAS |
22305-56-2 |
|---|---|
Nombre del producto |
1,2,3-Benzotriazin-4-yl methyl sulfide |
Fórmula molecular |
C8H7N3S |
Peso molecular |
177.23 g/mol |
Nombre IUPAC |
4-methylsulfanyl-1,2,3-benzotriazine |
InChI |
InChI=1S/C8H7N3S/c1-12-8-6-4-2-3-5-7(6)9-11-10-8/h2-5H,1H3 |
Clave InChI |
BEZAACQRPPJFMJ-UHFFFAOYSA-N |
SMILES |
CSC1=NN=NC2=CC=CC=C21 |
SMILES canónico |
CSC1=NN=NC2=CC=CC=C21 |
Otros números CAS |
22305-56-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1h-Isoindole-1,3(2h)-dione, 2-[[(3-chloro-4-methylphenyl)amino]methyl]-](/img/structure/B186183.png)

![7-(Triethylsilyl)-13-O-[((4S,5R)-2,4-diphenyl-4,5-dihydrooxazol-5-yl)carbonyl]baccatin](/img/structure/B186187.png)




![3-chloro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B186192.png)



![1-Nitro-4-[4-[4-(4-nitrophenoxy)phenoxy]phenoxy]benzene](/img/structure/B186201.png)